![molecular formula C17H12N4O2 B2725910 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile CAS No. 157946-20-8](/img/structure/B2725910.png)

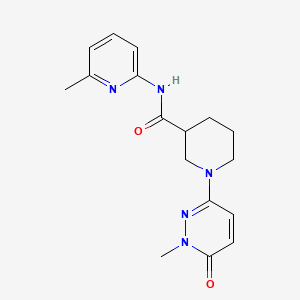

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as MBINPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

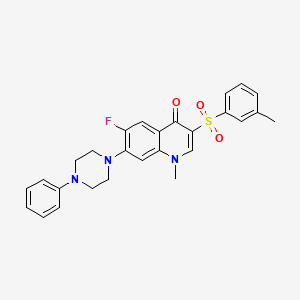

Synthesis and Cytotoxic Activities

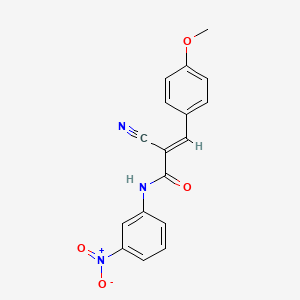

Researchers have synthesized a series of acrylonitriles substituted with benzimidazoles and various other rings, investigating their in vitro cytotoxic potency against human cancer cell lines. Structure-activity relationships (SAR) indicate a flexible substitution at position 2 with nitrogen heterocyclics and a sensitive change at position 3, particularly noting compounds with a 5-nitrothiophen-2-yl ring and benzimidazol-2-yl group showing significant potency. These compounds, notably compound 11, demonstrated higher cytotoxic activity compared to cisplatin and etoposide, suggesting their apoptosis-inducing potential in cancer cell death (Sączewski et al., 2004).

Antiparasitic Activity

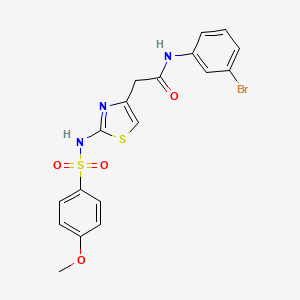

In another study, cyclic imidazoles, including a derivative with notable inhibitory effects on aldehyde dehydrogenase, were synthesized. These compounds demonstrated potential antiparasitic activity against Trichomonas vaginalis and Entamoeba histolytica in vitro, with some showing comparable activity to metronidazole. This highlights the potential use of these compounds in developing antiparasitic treatments (Quattara et al., 1987).

Antioxidant and Glucosidase Inhibitory Activities

A study focused on the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, evaluating their antioxidant activities and glucosidase inhibitory potential. These compounds exhibited high scavenging activity and some showed better inhibitory potential against α-glucosidase than the standard acarbose, indicating their therapeutic potential in oxidative stress-related diseases and diabetes management (Özil et al., 2018).

Luminescence and Catalytic Properties

Coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands were synthesized and characterized, revealing diverse structures and properties. These complexes demonstrated luminescence and potential catalytic properties for the degradation of organic dyes, suggesting their application in environmental remediation and as functional materials in optoelectronic devices (Hao et al., 2014).

Electrochemical Studies

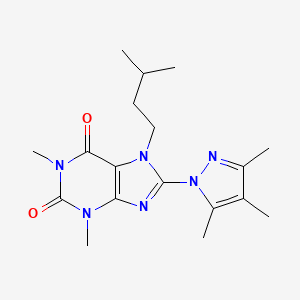

A novel monomer incorporating a benzimidazole derivative was copolymerized with 3,4-ethylenedioxythiophene for electrochemical studies. This combination resulted in materials with lower oxidation potential, lower bandgap, and higher optical contrast, highlighting its potential use in electrochromic devices and organic electronics (Soylemez et al., 2015).

Propriétés

IUPAC Name |

(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-20-16-5-3-2-4-15(16)19-17(20)13(11-18)10-12-6-8-14(9-7-12)21(22)23/h2-10H,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGUZSHKAMZQV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2725827.png)

![2-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2725828.png)

![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2725835.png)

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)